

Application Notes: Post-Incubation Washing for MitoTracker™ Red FM

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Compound of Interest		
Compound Name:	FM-red	
Cat. No.:	B11928510	Get Quote

Introduction

MitoTracker™ Red FM is a fluorescent dye used for labeling mitochondria in live cells. The dye passively diffuses across the plasma membrane and accumulates in active mitochondria. A critical step following incubation with the dye is the washing procedure. Proper washing is essential to remove unbound probe from the extracellular environment and the cytoplasm, thereby reducing background fluorescence and improving the signal-to-noise ratio for high-quality imaging.

Key Considerations for Washing

- Purpose of Washing: The primary goal is to eliminate non-specific background fluorescence caused by residual dye in the culture medium and non-specific binding within the cell. This ensures that the detected signal originates specifically from the mitochondria.
- Live-Cell Imaging: MitoTracker[™] Red FM is optimized for live-cell applications. It is important
 to note that this specific probe is not well-retained after fixation and permeabilization
 procedures.[1][2] Therefore, imaging should be performed on live cells immediately following
 the washing steps.
- Maintaining Cell Health: Washing steps should be performed gently to avoid detaching adherent cells or damaging suspension cells. Using pre-warmed, physiologically compatible solutions (like growth medium or PBS) helps maintain cell viability and mitochondrial function during the procedure.[1][2][3]



Experimental Protocols Protocol 1: Washing Adherent Cells

This protocol is designed for cells grown on coverslips, glass-bottom dishes, or in multi-well plates.

- Aspirate Staining Solution: Following incubation with MitoTracker™ Red FM, carefully
 aspirate the staining solution from the culture vessel without disturbing the cell monolayer.
- First Wash: Gently add a volume of pre-warmed (37°C) wash buffer sufficient to cover the cells. Common wash buffers include complete growth medium, serum-free medium, or Phosphate-Buffered Saline (PBS).
- Incubate Wash (Optional but Recommended): Let the cells sit in the wash buffer for 5 minutes at 37°C.
- Repeat Wash: Aspirate the wash buffer and repeat steps 2 and 3 for a total of two to three washes.
- Add Imaging Medium: After the final wash, add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
- Proceed to Imaging: Immediately proceed with fluorescence microscopy.

Protocol 2: Washing Suspension Cells

This protocol is suitable for cells grown in suspension.

- Pellet Cells: Transfer the cell suspension to a conical tube and centrifuge at 400-1000 x g for 3-5 minutes at 4°C or room temperature to pellet the cells.
- Remove Supernatant: Carefully aspirate and discard the supernatant containing the staining solution without disturbing the cell pellet.
- Resuspend for Washing: Resuspend the cell pellet gently in pre-warmed (37°C) wash buffer (e.g., PBS or serum-free medium). Use a volume similar to the initial staining volume.



- Repeat Wash Cycle: Repeat the centrifugation (Step 1) and resuspension (Steps 2 & 3) for a total of two washes.
- Final Resuspension: After the final wash, resuspend the cell pellet in fresh, pre-warmed medium or buffer suitable for analysis.
- Proceed to Analysis: Proceed immediately with analysis by flow cytometry or fluorescence microscopy. For microscopy, cells may be transferred to a suitable imaging slide or dish.

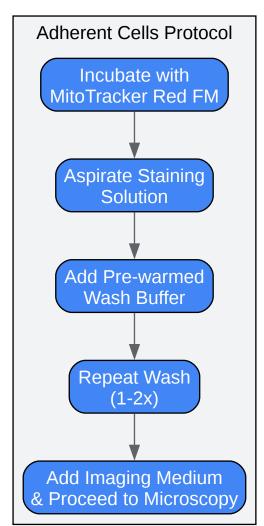
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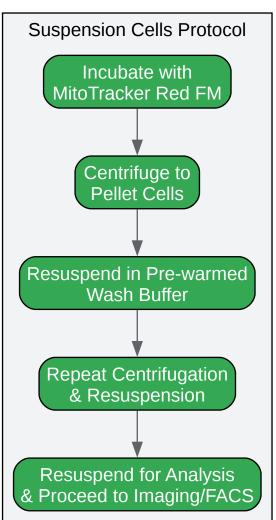
Table 1: Summary of Washing Parameters from Various Protocols

Parameter	Adherent Cells	Suspension Cells	Common Variations & Notes	Source(s)
Wash Solution	Pre-warmed Medium or PBS	Pre-warmed PBS or Serum-Free Medium	Phenol red-free medium can be used for imaging to reduce background.	
Number of Washes	2-3 times	2 times	"Several rinses" is also a common recommendation.	
Duration per Wash	5 minutes	5 minutes (includes resuspension time)	Some protocols simply state to "wash" or "rinse" without a specific duration.	
Temperature	Pre-warmed to 37°C	Pre-warmed to 37°C	Using pre- warmed solutions is critical to prevent cell shock.	



Visualized Workflow





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Caption: Workflow for washing adherent and suspension cells after MitoTracker Red FM staining.

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